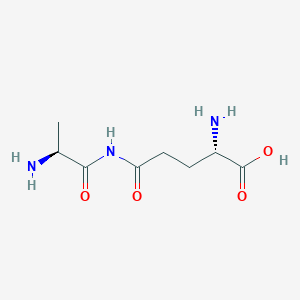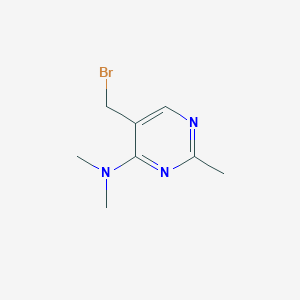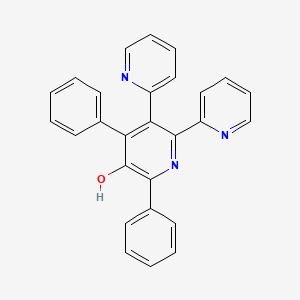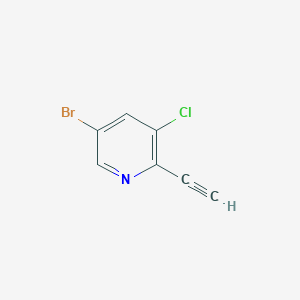
5-Bromo-3-chloro-2-ethynylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-chloro-2-ethynylpyridine: is a heterocyclic organic compound with the molecular formula C7H3BrClN It is characterized by the presence of bromine, chlorine, and ethynyl groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-ethynylpyridine typically involves the halogenation of pyridine derivatives followed by ethynylation. One common method includes the reaction of 3-chloro-2-ethynylpyridine with bromine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. These methods ensure high yields and purity of the final product, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-chloro-2-ethynylpyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium hydroxide.
Electrophiles: Alkyl halides, acyl chlorides.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyridines, pyridine derivatives with extended conjugation, and other heterocyclic compounds .
Applications De Recherche Scientifique
5-Bromo-3-chloro-2-ethynylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts .
Mécanisme D'action
The mechanism of action of 5-Bromo-3-chloro-2-ethynylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The ethynyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-chloro-3-nitropyridine
- 3-Bromo-2-ethynylpyridine
- 5-Bromo-2-ethynylpyridine
Uniqueness
Compared to similar compounds, 5-Bromo-3-chloro-2-ethynylpyridine is unique due to the presence of both bromine and chlorine atoms along with the ethynyl group. This combination of substituents imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications .
Propriétés
Numéro CAS |
1256791-79-3 |
|---|---|
Formule moléculaire |
C7H3BrClN |
Poids moléculaire |
216.46 g/mol |
Nom IUPAC |
5-bromo-3-chloro-2-ethynylpyridine |
InChI |
InChI=1S/C7H3BrClN/c1-2-7-6(9)3-5(8)4-10-7/h1,3-4H |
Clé InChI |
ZLPDMNHQNVEAJN-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=C(C=N1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



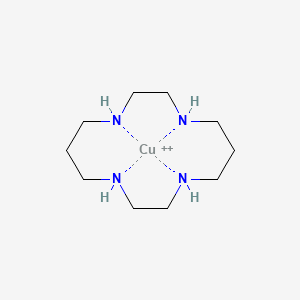
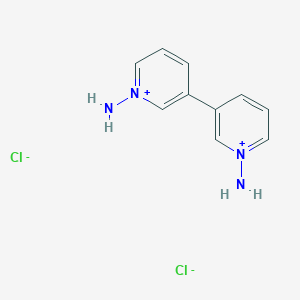

![benzyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13122948.png)


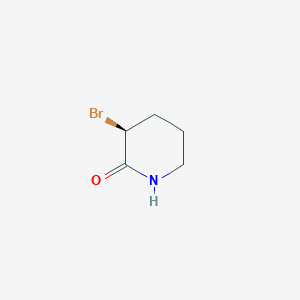
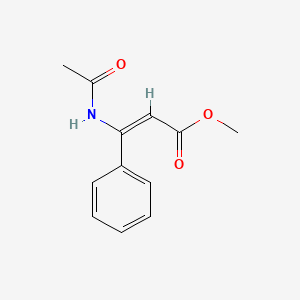
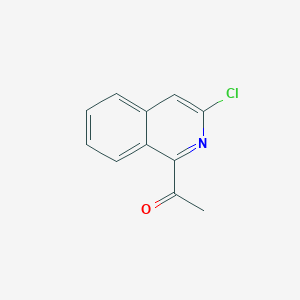
![Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate](/img/structure/B13122983.png)
